Tristearin-d5
Description
Tristearin-d5 (CAS: 555-43-1) is a deuterium-labeled analog of tristearin, a triglyceride composed of three stearic acid (C18:0) chains esterified to a glycerol backbone. Its molecular formula is C₅₇H₁₀₅D₅O₆, with a molecular weight of 896.51 g/mol . The deuterium substitution at five hydrogen positions enhances its utility as an internal standard in mass spectrometry and isotopic labeling studies, particularly in lipid metabolism, environmental analysis, and mutagenicity research . This compound is classified under lipids, fatty acid derivatives, and environmental standards, distinguishing it from non-labeled triglycerides in analytical workflows .
Properties
Molecular Formula |
C₅₇H₁₀₅D₅O₆ |
|---|---|
Molecular Weight |
896.51 |
Synonyms |
Octadecanoic Acid 1,1’,1’’-(1,2,3-Propanetriyl) Ester-d5; oatex 21-d5; Daiwax STG-d5; Dynasan 118-d5; Edenor NHTi-d5; Edenor NHTl-d5; Glycerin tristearate-d5; Glycerine tristearate-d5; Glycerol trioctadecanoate-d5; Glycerol tristearate-d5; Glyceryl t |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Tristearin-d5 belongs to the triglyceride family, which includes compounds with varying fatty acid chain lengths and saturation levels. Key structural analogs include:
| Compound | Fatty Acid Chains | Molecular Formula | Molecular Weight (g/mol) | Primary Applications |
|---|---|---|---|---|
| This compound | 3 × C18:0 (deuterated) | C₅₇H₁₀₅D₅O₆ | 896.51 | Isotopic tracing, analytical standards |
| Tristearin | 3 × C18:0 | C₅₇H₁₁₀O₆ | 891.48 | Cosmetics, food additives |
| Tripalmitin | 3 × C16:0 | C₅₁H₉₈O₆ | 807.34 | Pharmaceutical coatings, surfactants |
| Triolein | 3 × C18:1 | C₅₇H₁₀₄O₆ | 885.43 | Lipid metabolism studies |
| Trilaurin | 3 × C12:0 | C₃₉H₇₄O₆ | 639.00 | Surfactants, lab reagents |
Key Insights :
- Chain Length : Longer saturated chains (e.g., C18 in this compound vs. C12 in trilaurin) increase melting points and hydrophobicity .
- Deuteration: this compound’s isotopic labeling enables precise quantification in complex matrices, unlike non-deuterated analogs like tristearin .
- Unsaturation : Triolein (C18:1) has lower thermal stability compared to saturated analogs due to double bonds .
Physicochemical Properties
Deuteration minimally alters physical properties but significantly impacts analytical detection. For example:
- Melting Point: Tristearin (non-deuterated) melts at ~72°C, while deuterated forms show negligible differences due to isotopic substitution .
- Solubility : All saturated triglycerides exhibit low aqueous solubility, requiring organic solvents (e.g., chloroform) for dissolution .
- Stability : Deuteration enhances metabolic stability in tracer studies, reducing hydrogen exchange rates .
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